Product packaging for 2-Isopropyl-5-methylcyclohexanamine(Cat. No.:CAS No. 21411-81-4)

2-Isopropyl-5-methylcyclohexanamine

Cat. No.: B3421355
CAS No.: 21411-81-4
M. Wt: 155.28 g/mol
InChI Key: RBMUAGDCCJDQLE-UHFFFAOYSA-N
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Description

Contextualization within Cyclohexylamine Chemistry

Cyclohexylamines are a class of organic compounds featuring an amino group attached to a cyclohexane (B81311) ring. They serve as versatile intermediates in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. The chemical behavior of 2-Isopropyl-5-methylcyclohexanamine is largely dictated by the basicity of the amine group and the stereochemical influence of the alkyl substituents on the cyclohexane ring.

The synthesis of this compound often involves the reductive amination of the corresponding ketone, 2-isopropyl-5-methylcyclohexanone (also known as menthone). This reaction, typically carried out with ammonia (B1221849) and a reducing agent like hydrogen over a palladium or platinum catalyst, highlights a common synthetic route for cyclohexylamines. ontosight.ai The conformation of the cyclohexane ring, which preferentially adopts a chair form to minimize steric strain, is crucial in determining the reactivity and stereochemical outcome of reactions involving this amine. The substituents (amino, isopropyl, and methyl groups) can occupy either axial or equatorial positions, with the most stable conformation generally having the bulky isopropyl group in an equatorial position to reduce steric hindrance.

Significance as a Monoterpenoid-Derived Amine

This compound is a prime example of a monoterpenoid-derived amine. Monoterpenoids are a class of terpenes that consist of two isoprene (B109036) units and are abundant in nature, often found in the essential oils of plants. The parent compound for the synthesis of many this compound stereoisomers is menthol (B31143), a well-known monoterpenoid alcohol.

The direct derivation from a readily available and naturally occurring chiral precursor like menthol is a key aspect of its significance. This lineage places it within the "chiral pool," a collection of inexpensive, enantiomerically pure natural products that serve as starting materials for the synthesis of complex chiral molecules. The inherent chirality of this compound makes it a valuable tool in asymmetric synthesis, where it can be used as a chiral auxiliary or a resolving agent to separate enantiomers of other compounds. Its applications extend to the synthesis of chiral ligands for asymmetric catalysis, further underscoring its importance in modern organic chemistry.

Historical Development and Evolution of Research on this compound

Research into amines derived from menthol and related terpenoids dates back to the early investigations of natural product chemistry. The initial focus was on the isolation, characterization, and structural elucidation of these naturally occurring compounds. The development of synthetic methodologies in the 20th century allowed for the controlled synthesis of specific stereoisomers of this compound and related compounds.

Early research was foundational in understanding the stereochemistry of the p-menthane (B155814) system. As the principles of asymmetric synthesis became more established, the focus of research shifted towards utilizing the inherent chirality of these amines. Scientists began to explore their potential as chiral resolving agents, a role in which they proved to be highly effective for a variety of racemic acids and other compounds. More recently, research has evolved to include the use of this compound and its derivatives as chiral auxiliaries and ligands in asymmetric catalysis, enabling the stereoselective synthesis of a wide range of chemical entities. The ongoing exploration of this compound continues to yield novel applications in the synthesis of complex and stereochemically defined molecules.

Overview of Stereoisomerism and Chiral Importance in the Chemical Compound's Research Landscape

The structure of this compound contains three chiral centers, leading to the possibility of eight stereoisomers (four pairs of enantiomers). The specific spatial arrangement of the amino, isopropyl, and methyl groups on the cyclohexane ring defines each unique stereoisomer. For instance, the IUPAC name (1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexan-1-amine precisely describes one of these stereoisomers. nih.gov

The chirality of this compound is of paramount importance to its role in organic chemistry. Chiral molecules are non-superimposable on their mirror images, and this "handedness" is a critical feature in many biological and chemical systems. The different stereoisomers of this compound can exhibit distinct chemical and physical properties, and their interactions with other chiral molecules can be highly specific.

This stereospecificity is harnessed in several ways:

Chiral Resolving Agent: A single enantiomer of this compound can be used to separate a racemic mixture of another chiral compound. It reacts with the enantiomers of the racemate to form a pair of diastereomers, which have different physical properties and can be separated by techniques such as crystallization or chromatography.

Chiral Auxiliary: The amine can be temporarily attached to a prochiral substrate to direct the stereochemical course of a subsequent reaction. After the desired stereochemistry is established, the auxiliary can be cleaved, yielding an enantiomerically enriched product.

Chiral Building Block: Enantiomerically pure this compound can serve as a starting material for the synthesis of more complex chiral molecules, where its stereocenters are incorporated into the final product's framework.

The ability to predictably control stereochemistry is a central goal of modern organic synthesis, and chiral amines like this compound are indispensable tools in achieving this control.

Chemical and Physical Properties

Below is a table summarizing some of the key chemical and physical properties of a specific stereoisomer of this compound.

PropertyValueReference
IUPAC Name (1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexan-1-amine nih.gov
Molecular Formula C₁₀H₂₁N nih.govsigmaaldrich.com
Molecular Weight 155.28 g/mol nih.govsigmaaldrich.com
CAS Number 2216-54-8 nih.gov
Physical Form Solid sigmaaldrich.com
InChI Key RBMUAGDCCJDQLE-KXUCPTDWSA-N nih.govsigmaaldrich.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H21N B3421355 2-Isopropyl-5-methylcyclohexanamine CAS No. 21411-81-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-methyl-2-propan-2-ylcyclohexan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21N/c1-7(2)9-5-4-8(3)6-10(9)11/h7-10H,4-6,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

RBMUAGDCCJDQLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(C(C1)N)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20903120
Record name NoName_3716
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Molecular Weight

155.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21411-81-4, 2216-54-8
Record name 5-Methyl-2-(1-methylethyl)cyclohexanamine
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Record name (1R-(1alpha,2beta,5alpha))-2-(Isopropyl)-5-methylcyclohexylamine
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Record name 2-(Isopropyl)-5-methylcyclohexylamine
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Record name 2-(Isopropyl)-5-methylcyclohexylamine
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Stereochemical Aspects and Conformational Analysis of 2 Isopropyl 5 Methylcyclohexanamine

Elucidation of Isomeric Forms and Diastereomers

The presence of three chiral centers in 2-isopropyl-5-methylcyclohexanamine at carbons 1, 2, and 5 gives rise to a total of 2³ or eight possible stereoisomers. These stereoisomers exist as four pairs of enantiomers. The specific spatial orientation of the amino, isopropyl, and methyl groups defines the configuration of each isomer.

(1R,2S,5R)-2-Isopropyl-5-methylcyclohexanamine

This particular stereoisomer, with the CAS number 2216-54-8, is a well-characterized example. nih.govsigmaaldrich.com Its IUPAC name is (1R,2S,5R)-5-methyl-2-(propan-2-yl)cyclohexan-1-amine. nih.gov In this configuration, the substituents are arranged in a manner that allows the bulky isopropyl group and the amino group to adopt equatorial positions in the most stable chair conformation, thereby minimizing steric hindrance. This equatorial preference is a fundamental principle in the conformational analysis of substituted cyclohexanes.

Other Relevant Stereoisomers and Their Configurations

The remaining stereoisomers of this compound, each with a unique combination of R and S configurations at the three chiral centers, will also exhibit distinct conformational preferences. The relative stability of these isomers is primarily determined by the extent to which the bulky isopropyl and amino groups can occupy equatorial positions in the favored chair conformation. Isomers where all three substituents can reside in equatorial positions will be the most stable. Conversely, isomers where multiple bulky groups are forced into axial positions will be the least stable due to significant steric strain.

Conformational Preferences and Dynamics of the Cyclohexane (B81311) Ring

The non-planar nature of the cyclohexane ring is central to understanding the three-dimensional structure and reactivity of its derivatives. The ring can adopt several conformations, with the chair and boat forms being the most significant.

Chair and Boat Conformations of Substituted Cyclohexylamines

The chair conformation is the most stable arrangement for cyclohexane and its derivatives, as it minimizes both angle strain and torsional strain. In this conformation, the substituents can occupy either axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring) positions. The cyclohexane ring is not static and can undergo a "ring flip," in which axial substituents become equatorial and vice versa.

The boat conformation is a higher-energy alternative to the chair form. It is generally disfavored due to torsional strain from eclipsing C-H bonds and steric hindrance between the "flagpole" hydrogens. For substituted cyclohexylamines like this compound, the energy difference between the chair and boat conformations is substantial, making the chair conformation the overwhelmingly predominant form at room temperature.

Influence of Isopropyl and Methyl Substituents on Ring Conformation

The conformational equilibrium of this compound is significantly influenced by the steric bulk of its substituents. The isopropyl group is considerably larger than the methyl group, and both are larger than a hydrogen atom. To minimize steric strain, particularly the destabilizing 1,3-diaxial interactions, the molecule will preferentially adopt a chair conformation where the larger substituents occupy the more spacious equatorial positions. youtube.comlibretexts.orglibretexts.orgyoutube.comlumenlearning.com

For instance, in the (1R,2S,5R) isomer, the trans-disposition of the amino and isopropyl groups and the trans-disposition of the isopropyl and methyl groups allow for a conformation where all three substituents can potentially occupy equatorial positions, leading to a highly stable arrangement. In contrast, for an isomer like (1R,2R,5R), the cis-relationship between the amino and isopropyl groups means that in a chair conformation, one must be axial while the other is equatorial. Given the larger size of the isopropyl group, it will have a stronger preference for the equatorial position, likely forcing the amino group into an axial orientation. This would result in significant 1,3-diaxial interactions between the axial amino group and the axial hydrogens at the C3 and C5 positions, rendering this conformation less stable.

The precise conformational equilibrium for each diastereomer is a balance of these steric factors. Detailed analysis, often employing computational modeling and spectroscopic techniques like Nuclear Magnetic Resonance (NMR), is required to quantify the energy differences between the various chair conformations and to determine the predominant species at equilibrium. researchgate.netauremn.org.br

Table 1: Properties of this compound Stereoisomers

Property (1R,2S,5R)-2-Isopropyl-5-methylcyclohexanamine (1R,2R,5R)-2-Isopropyl-5-methylcyclohexanamine
CAS Number 2216-54-8 nih.govsigmaaldrich.com Not available
IUPAC Name (1R,2S,5R)-5-methyl-2-(propan-2-yl)cyclohexan-1-amine nih.gov (1R,2R,5R)-5-methyl-2-(propan-2-yl)cyclohexan-1-amine
Predicted Conformational Preference Diequatorial arrangement of amino and isopropyl groups is favored One of the amino or isopropyl groups is likely axial, leading to higher energy

Stereoelectronic Effects in this compound

Stereoelectronic effects in this compound refer to the influence of the spatial arrangement of electrons in orbitals and bonds on the molecule's properties and reactivity. These effects are crucial for a comprehensive understanding of the conformational preferences and chemical behavior of its various stereoisomers.

A key factor is the orientation of the substituents, which can be either axial or equatorial. The preference for the equatorial position is largely driven by the avoidance of 1,3-diaxial interactions, a type of steric strain. masterorganicchemistry.com However, stereoelectronic factors can sometimes counteract or enhance these steric preferences.

Hyperconjugation is a significant stabilizing stereoelectronic interaction. It involves the delocalization of electrons from a filled bonding orbital (like a C-H or C-C bond) to an adjacent empty or partially filled antibonding orbital. In the context of this compound, the orientation of the amino group is critical. For instance, an axial amino group can have its C-N bond's antibonding orbital (σ) align with adjacent equatorial C-H bonds, leading to stabilizing σ(C-H) → σ(C-N) interactions. Conversely, the lone pair on the nitrogen atom (nN) can engage in hyperconjugative interactions with antibonding orbitals of neighboring C-C bonds, particularly when the lone pair is in an anti-periplanar arrangement to a ring C-C bond, an effect that stabilizes the conformation. Theoretical calculations and Natural Bond Orbital (NBO) analysis are often used to quantify these interactions. acs.orgnih.gov

Synthetic Methodologies for 2 Isopropyl 5 Methylcyclohexanamine and Its Stereoisomers

Reduction-Based Approaches to the Amine Moiety

Reduction-based methods are a cornerstone in the synthesis of 2-isopropyl-5-methylcyclohexanamine, offering versatile pathways from readily available carbonyl compounds. These strategies involve the conversion of a carbonyl group into an amine, either through an oxime intermediate or by direct reductive amination.

Hydrogenation of 2-Isopropyl-5-methylcyclohexanone Oxime

A prominent route to this compound involves the catalytic hydrogenation of 2-isopropyl-5-methylcyclohexanone oxime, also known as menthone oxime. This method is valued for its potential for high yields and the ability to influence stereoselectivity.

The catalytic hydrogenation of 2-isopropyl-5-methylcyclohexanone oxime is effectively carried out using various heterogeneous catalysts, with platinum, palladium, and Raney nickel being the most common. Platinum catalysts, particularly when supported on alumina (B75360) (Pt/Al2O3), have demonstrated high efficacy, achieving up to a 90% yield of the desired menthylamine. abo.fi

Raney nickel is another widely used catalyst for this transformation. It is known for its high activity in hydrogenating oximes to primary amines. researchgate.net However, the reaction conditions, especially the basicity of the medium, can significantly impact the product distribution. Palladium-based catalysts are also employed, and their catalytic behavior can differ from platinum, sometimes favoring N-O bond cleavage under specific conditions. encyclopedia.pub The choice of catalyst is therefore a critical parameter in directing the reaction towards the desired amine product.

Gold nanoparticles supported on various metal oxides have also been explored as catalysts for menthone oxime hydrogenation. abo.fi

The support material for the catalyst plays a crucial role in determining the selectivity of the hydrogenation reaction. For platinum catalysts, supports such as alumina (Al2O3), zirconia (ZrO2), titania (TiO2), and magnesia (MgO) have been investigated. While Pt/Al2O3 shows high selectivity towards the formation of menthylamine, supports like TiO2 and MgO have been observed to enhance the competing deoximation reaction, which leads to the formation of the parent ketone, 2-isopropyl-5-methylcyclohexanone. abo.fiencyclopedia.pub In the case of gold catalysts, the use of basic supports like magnesia, along with larger gold nanoparticles, also favors deoximation. abo.fi

Reaction conditions such as temperature, hydrogen pressure, and solvent also exert a significant influence. For instance, in the gold-catalyzed hydrogenation of menthone oxime, methanol (B129727) has been found to be a suitable solvent for achieving higher selectivity to the amine. abo.fi The reaction rate in this system was observed to be independent of hydrogen pressure but first order with respect to the oxime concentration. abo.fi

Table 1: Effect of Catalyst Support on the Hydrogenation of 2-Isopropyl-5-methylcyclohexanone Oxime

CatalystSupportPrimary ProductReference
Platinum (Pt)Alumina (Al2O3)This compound abo.fi
Platinum (Pt)Titania (TiO2)2-Isopropyl-5-methylcyclohexanone encyclopedia.pub
Platinum (Pt)Magnesia (MgO)2-Isopropyl-5-methylcyclohexanone encyclopedia.pub
Gold (Au)Alumina (Al2O3)This compound abo.fi
Gold (Au)Magnesia (MgO)2-Isopropyl-5-methylcyclohexanone abo.fi

The reduction of 2-isopropyl-5-methylcyclohexanone oxime can yield a mixture of stereoisomers of the corresponding amine. The stereoselectivity of the reaction is influenced by the catalyst, solvent, and reaction conditions. For example, in the hydrogenation over Au/Al2O3, a predominance of neomenthylamine and neoisomenthylamine was observed, with only trace amounts of isomenthylamine. abo.fi Interestingly, the stereoselectivity in this particular system was found to be independent of the reaction temperature and hydrogen pressure. abo.fi

The chemoselectivity, which is the preference for the reduction of the oxime group over other potential side reactions like deoximation, is highly dependent on the catalyst system. As mentioned earlier, Pt/Al2O3 favors amine formation, while other supports can promote ketone formation. The mechanism of hydrogenation is thought to proceed through different pathways depending on the catalyst. For instance, it has been suggested that palladium catalyzes the reduction of the N-O bond, while platinum catalyzes the reduction of the C=N bond in the protonated oxime. encyclopedia.pub

Reductive Amination of 2-Isopropyl-5-methylcyclohexanone

An alternative and direct route to this compound is the reductive amination of 2-isopropyl-5-methylcyclohexanone. This one-pot reaction combines the formation of an imine intermediate from the ketone and an amine source, followed by its immediate reduction to the target amine.

Classical reductive amination protocols often employ a nitrogen source, such as ammonia (B1221849) or ammonium (B1175870) formate (B1220265), and a reducing agent. The Leuckart-Wallach reaction is a well-known example of this type of transformation, which typically uses formamide (B127407) or ammonium formate as both the nitrogen source and the reducing agent, often requiring high reaction temperatures. wikipedia.orgmdpi.com While this method is historically significant, it can sometimes lead to the formation of formylated byproducts and requires harsh conditions. abo.fimdpi.com

More contemporary methods utilize milder and more selective reducing agents. Sodium cyanoborohydride (NaBH3CN) is a popular choice as it can selectively reduce the iminium ion intermediate in the presence of the unreacted ketone. masterorganicchemistry.com This reaction is often carried out in the presence of ammonia. The use of nickel-based catalysts, including Raney nickel, in the presence of hydrogen and ammonia also provides an effective means for the reductive amination of ketones to primary amines. nih.govescholarship.org

Table 2: Common Reagents in Classical Reductive Amination

Nitrogen SourceReducing AgentKey Characteristics
AmmoniaSodium Cyanoborohydride (NaBH3CN)Mild conditions, selective for iminium ion reduction. masterorganicchemistry.com
Ammonium FormateFormic Acid (in situ)Classical Leuckart-Wallach conditions, often requires high temperatures. mdpi.com
AmmoniaHydrogen gas with Nickel catalystCatalytic hydrogenation approach. nih.govescholarship.org
Asymmetric Reductive Amination Strategies

Asymmetric reductive amination of a ketone precursor, such as 2-isopropyl-5-methylcyclohexanone, represents a direct and efficient method for the synthesis of chiral amines like this compound. This strategy involves the conversion of the ketone to a chiral imine or enamine, which is then reduced stereoselectively. The success of this approach hinges on the use of a chiral catalyst or auxiliary to control the stereochemical outcome of the reduction step. Various catalytic systems, often employing transition metals like iridium, rhodium, or ruthenium complexed with chiral ligands, have been developed to achieve high enantioselectivity. The choice of ligand, solvent, and reaction conditions is critical in directing the stereochemical pathway to favor the desired diastereomer and enantiomer of the final amine product.

Biocatalytic Synthesis of Optically Active this compound

Biocatalysis has emerged as a powerful and green alternative for the synthesis of optically pure amines. Enzymes offer high selectivity and operate under mild conditions, reducing the environmental impact compared to many traditional chemical methods.

ω-Transaminase-Mediated Amination of Cyclic Ketones

ω-Transaminases (ω-TAs) have been identified as highly effective biocatalysts for the asymmetric synthesis of chiral amines from the corresponding ketones. nih.gov These pyridoxal-5'-phosphate (PLP)-dependent enzymes catalyze the transfer of an amino group from a donor molecule, such as isopropylamine, to a ketone acceptor. nih.govgoogle.com The reaction proceeds through a "ping-pong bi-bi" mechanism, involving the formation of a Schiff base intermediate. nih.gov The inherent stereoselectivity of ω-TAs, which can be either (R)- or (S)-selective, allows for the production of a specific enantiomer of the amine. nih.gov For the synthesis of this compound, an appropriate ω-transaminase can be selected to aminate 2-isopropyl-5-methylcyclohexanone, leading to the desired stereoisomer with high enantiomeric excess. nih.gov

Enzymatic Strategies for Enantioselective Production

Beyond the direct amination using ω-transaminases, other enzymatic strategies can be employed for the enantioselective production of this compound. One such method is the kinetic resolution of a racemic mixture of the amine. This involves using an enzyme that selectively reacts with one enantiomer, allowing for the separation of the unreacted, enantiopure amine. For instance, lipases can be used to selectively acylate one enantiomer of a racemic amine, and the resulting amide can be separated from the unreacted amine.

Enzyme evolution and screening techniques have significantly expanded the scope of biocatalysis. nih.gov Directed evolution can be used to tailor the properties of an enzyme, such as its substrate specificity, stereoselectivity, and stability, for a specific transformation. nih.gov This allows for the development of highly efficient biocatalysts for the production of specific stereoisomers of this compound that may not be accessible with naturally occurring enzymes. nih.gov

Novel Synthetic Routes and Methodological Advancements

Recent advancements in the synthesis of this compound and its stereoisomers have been driven by the demand for more efficient, scalable, and stereoselective methods. A significant focus has been on catalytic hydrogenation, which offers a safer and more versatile alternative to older techniques that employed reagents like calcium hydride. These modern routes often prioritize the asymmetric synthesis of specific stereoisomers, which are valuable as chiral building blocks in organic and medicinal chemistry. researchgate.net

A key methodological advancement involves the stereoselective catalytic hydrogenation of a ketone precursor to produce a chiral alcohol, which can then be converted to the target amine. Specifically, the hydrogenation of 2S-trans-5-methyl-2-(1-methylethyl)cyclohexanone is a pivotal step for producing the corresponding (1R,2S,5R)-2-isopropyl-5-methyl cyclohexanol (B46403) with high yield and stereoselectivity. google.com This alcohol is the direct precursor to the (1R,2S,5R) stereoisomer of this compound.

The innovation lies in the development and application of specialized catalysts that can direct the stereochemical outcome of the hydrogenation reaction. Research outlined in patent literature demonstrates the efficacy of a specific ruthenium-based catalyst for this transformation. google.com The process involves reacting the ketone precursor with hydrogen gas in an organic solvent, such as methanol, under controlled temperature and pressure. google.com This method has been shown to achieve high yields and excellent enantiomeric excess (ee), indicating a very high degree of stereoselectivity. google.com

The following table summarizes research findings from the catalytic hydrogenation of 2S-trans-5-methyl-2-(1-methylethyl)cyclohexanone to (1R,2S,5R)-2-isopropyl-5-methyl-cyclohexanol, the key intermediate for the amine. google.com

Table 1: Catalytic Hydrogenation of 2S-trans-5-methyl-2-(1-methylethyl)cyclohexanone

Starting Material Catalyst Solvent Temperature (°C) Pressure (bar) Reaction Time (h) Yield (%) Enantiomeric Excess (ee %)
2S-trans-5-methyl-2-(1-methylethyl)cyclohexanone Ruthenium-based Catalyst 1 Methanol 100 80 15 98.2 98.5

This data is derived from patent examples describing the synthesis of the alcohol precursor. google.com

The successful, highly stereoselective synthesis of the chiral alcohol intermediate is a significant advancement. This intermediate can subsequently be converted to the desired this compound stereoisomer through established chemical transformations, such as reductive amination, while retaining the stereochemistry established during the hydrogenation step. The advantages of this catalytic approach include enhanced safety, amenability to large-scale production, and the ability to use a variety of solvents and reaction conditions, allowing for process optimization.

Reaction Chemistry and Functionalization of 2 Isopropyl 5 Methylcyclohexanamine

Amine Group Reactivity

The lone pair of electrons on the nitrogen atom of 2-isopropyl-5-methylcyclohexanamine makes it a nucleophile and a base, driving its reactivity in a variety of transformations. mdpi.com

Acylation and Sulfonylation Reactions

Acylation: this compound readily undergoes acylation with acylating agents like acid chlorides and anhydrides to form the corresponding amides. For instance, the reaction with acetic anhydride (B1165640) yields N-acetyl-2-isopropyl-5-methylcyclohexanamine. acs.orgnih.gov This reaction typically proceeds via nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl carbon of the acylating agent. acs.org The use of a base, such as pyridine, can be employed to neutralize the acidic byproduct (e.g., HCl) and drive the reaction to completion. mdpi.com

Sulfonylation: Similarly, reaction with sulfonyl chlorides, such as p-toluenesulfonyl chloride (tosyl chloride), in the presence of a base affords the corresponding sulfonamide. nih.gov This reaction, known as the Hinsberg test, is a classic method for the derivatization of amines. wikipedia.org The sulfonamides derived from primary amines like this compound are typically acidic and soluble in aqueous base. nih.gov Efficient and environmentally friendly methods for sulfonylation have been developed, including procedures using water as a solvent. mdpi.com

A summary of representative acylation and sulfonylation reactions is presented below:

ReagentProduct TypeGeneral Reaction
Acyl Chloride (R-COCl)AmideR-NH₂ + R'-COCl → R-NH-CO-R' + HCl
Acid Anhydride ((R'-CO)₂O)AmideR-NH₂ + (R'-CO)₂O → R-NH-CO-R' + R'-COOH
Sulfonyl Chloride (R'-SO₂Cl)SulfonamideR-NH₂ + R'-SO₂Cl → R-NH-SO₂-R' + HCl

Alkylation and Reductive Alkylation

Alkylation: The nitrogen atom of this compound can be alkylated by reaction with alkyl halides. This nucleophilic substitution reaction can lead to the formation of secondary, tertiary amines, and even quaternary ammonium (B1175870) salts. wikipedia.orgyoutube.com However, controlling the degree of alkylation can be challenging, often resulting in a mixture of products. wikipedia.org The reactivity of the alkyl halide and the reaction conditions play a crucial role in the product distribution.

Reductive Alkylation (Reductive Amination): A more controlled method for preparing secondary and tertiary amines is reductive amination. This process involves the reaction of this compound with an aldehyde or ketone to form an intermediate imine or enamine, which is then reduced in situ to the corresponding alkylated amine. acs.orgacs.org Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and sodium cyanoborohydride (NaBH₃CN). acs.org This method is highly versatile and avoids the issue of over-alkylation.

The general scheme for reductive amination is as follows:

Carbonyl CompoundIntermediateReducing AgentProduct
Aldehyde (R'-CHO)ImineNaBH₃CN or NaBH₄Secondary Amine (R-NH-CH₂-R')
Ketone (R'-CO-R'')ImineNaBH₃CN or NaBH₄Secondary Amine (R-NH-CH(R')R'')

Formation of Amides and Other Nitrogen-Containing Derivatives

The synthesis of amides from this compound and carboxylic acids is a fundamental transformation. Direct reaction requires high temperatures, but the use of coupling agents or the conversion of the carboxylic acid to a more reactive derivative (like an acid chloride or anhydride) facilitates amide bond formation under milder conditions. mdpi.com

Beyond simple amides, the amine group can be incorporated into a variety of other nitrogen-containing structures. For example, derivatives of (-)-menthylamine have been synthesized and evaluated as antagonists for transient receptor potential melastatin type-8 (TRPM8) channels. libretexts.org

Cyclohexane (B81311) Ring Transformations and Functionalization

The cyclohexane ring of this compound, while generally stable, can undergo transformations, often with a high degree of stereocontrol dictated by the existing chiral centers.

Reactions at the Cyclohexane Skeleton

The functionalization of the p-menthane (B155814) skeleton, the parent structure of this compound, has been a subject of study. The hydrogenation of related terpenoids like p-cymene, terpinolenes, phellandrene, and limonene (B3431351) can yield p-menthane. mdpi.com While direct functionalization of the saturated cyclohexane ring is challenging, reactions on unsaturated precursors or derivatives allow for the introduction of new functional groups. For example, the oxidation of menthone, a ketone derivative of menthol (B31143), can lead to the formation of a keto-acid through ring cleavage. nih.gov

The development of catalytic systems for the selective oxidation of C-H bonds in alkanes is an active area of research and could, in principle, be applied to the cyclohexane ring of this compound or its derivatives. mdpi.comacs.orgyoutube.comacs.orgnih.gov

Stereospecificity and Stereoselectivity in Ring Modifications

The stereochemistry of the cyclohexane ring profoundly influences the outcome of its reactions. The chair conformation of the ring and the equatorial preference of the bulky isopropyl group are key factors. libretexts.org

In elimination reactions of menthyl chloride, a derivative of menthol, the requirement for a trans-diaxial arrangement of the leaving group and a proton dictates the regioselectivity of the resulting alkene. This demonstrates how conformational constraints control the reaction pathway.

The synthesis of substituted cyclohexane derivatives often proceeds with high diastereoselectivity. For instance, the synthesis of 1,2,4-trifunctionalized cyclohexanes has been achieved through a diastereoselective reductive Cope rearrangement. nih.gov Similarly, cascade Michael addition-cyclization reactions have been used to create highly substituted cyclohexanones with excellent diastereoselectivity. nih.gov

The stereoselective synthesis of menthol derivatives, such as cis-p-menthane-1,7-diol, highlights the ability to control the stereochemistry at multiple centers on the cyclohexane ring. In one study, the key step was a highly cis-selective hydrocyanation of a 4-alkylcyclohexanone precursor. These examples underscore the importance of the inherent chirality of the menthyl framework in directing the stereochemical course of subsequent transformations.

Derivatization for Advanced Chemical Structures

The primary amine group of this compound is a versatile functional handle for creating a wide array of advanced chemical structures. Through derivatization, the inherent chirality of the cyclohexyl ring can be transferred to new molecular entities, making it a valuable building block in synthetic chemistry.

Sulfonimidates, which are mono-aza analogues of sulfonates, are significant in organic synthesis. The synthesis of chiral, optically active sulfonimidates is a key area of research, though it remains a challenging field. A notable method involves the stereoselective nitrogen atom transfer to a precursor molecule containing the 2-isopropyl-5-methylcyclohexyl moiety.

In a specific example, (1R,2S,5R)-2-isopropyl-5-methylcyclohexyl (R)-4-methylbenzenesulfonimidate was synthesized from a related sulfinate ester. mdpi.com This reaction demonstrates a highly controlled imidation of the sulfur atom. The process utilized diacetoxyiodobenzene (B1259982) (DIB) as an oxidant and ammonium carbamate (B1207046) as the nitrogen source. The reaction proceeded with complete stereocontrol, affording the desired sulfonimidate as a single diastereoisomer with a high enantiomeric ratio. mdpi.com

Detailed research findings show that treating a solution of the starting sulfinate, (1R,2S,5R)-2-isopropyl-5-methylcyclohexyl (S)-4-methylbenzenesulfinate, with ammonium carbamate and diacetoxyiodobenzene in acetonitrile (B52724) at room temperature leads to the target product in good yield. mdpi.com

Table 1: Synthesis of a 2-Isopropyl-5-methylcyclohexyl Sulfonimidate Derivative mdpi.com

Starting MaterialReagentsSolventTime (h)Temp.Yield (%)Enantiomeric Ratio (e.r.)
(1R,2S,5R)-2-isopropyl-5-methylcyclohexyl (S)-4-methylbenzenesulfinate1. Ammonium carbamate (4.0 eq.) 2. Diacetoxyiodobenzene (2.5 eq.)MeCN3RT7097:3

The incorporation of the this compound framework into heterocyclic systems is a strategy for creating structurally complex and potentially bioactive molecules. The amine functionality serves as a key reactive site for cyclization reactions that form nitrogen-containing rings.

A foundational reaction in this context is the Pictet-Spengler reaction, which is used to synthesize tetrahydroisoquinolines. mdpi.com In a general sense, this reaction involves the condensation of an amine with an aldehyde or ketone, followed by a ring-closing electrophilic substitution. Using a chiral amine like this compound or its derivatives in such a reaction could facilitate the asymmetric synthesis of complex heterocyclic products. mdpi.com

Another approach to building complex structures involves the derivatization of the related ketone, (2S,5R)-2-isopropyl-5-methylcyclohexanone (l-menthone). For instance, condensation of this ketone with various 4-R-phenoxyacetic acid hydrazides in the presence of acetic acid yields a series of complex hydrazone derivatives. researchgate.net These hydrazones exist as a mixture of geometrical isomers (Z/E) around the C=N bond. Although not a direct use of the amine, this demonstrates how the chiral cyclohexane core is used to construct more elaborate nitrogen-containing molecules. researchgate.net The reaction proceeds in good yields, producing solid products that are soluble in common organic solvents. researchgate.net

Table 2: Synthesis of (2S,5R)-2-Isopropyl-5-methylcyclohexanone Hydrazone Derivatives researchgate.net

Reactant 1Reactant 2CatalystYield (%)Product Characteristics
(2S,5R)-2-isopropyl-5-methylcyclohexanone4-R-phenoxyacetic acid hydrazidesGlacial Acetic Acid76-78White solid, exists as Z/E isomers

Mechanistic Investigations of Key Reactions

Understanding the mechanisms of reactions involving the 2-isopropyl-5-methylcyclohexyl scaffold is crucial for predicting and controlling stereochemical outcomes. The fixed stereochemistry of the chiral ring often exerts a strong influence on the transition states of reactions, guiding the formation of specific isomers.

Mechanistic studies on the cyclization of related chiral aldehydes, such as (R)-2-isopropyl-5-methylhex-5-enal, reveal the complexity of these transformations. When treated with various Lewis acids, this aldehyde undergoes a Type II carbonyl ene cyclization to form methylidenecyclohexanols. researchgate.net A key finding was that efforts to achieve a dynamic kinetic resolution under specific conditions led to a competing and dominant Prins cyclization instead of the expected ene reaction. researchgate.net This highlights how subtle changes in reaction conditions can divert the pathway and that the inherent chirality of the substrate dictates the stereochemical outcome of the complex cycloadducts. researchgate.net

In the synthesis of sulfonimidate derivatives, the mechanism of nitrogen transfer to the sulfur atom has been shown to be highly stereoselective. The reaction to form (1R,2S,5R)-2-isopropyl-5-methylcyclohexyl (R)-4-methylbenzenesulfonimidate from the corresponding sulfinate proceeds with complete stereocontrol. mdpi.com This indicates that the chiral menthyl group effectively shields one face of the sulfur atom, directing the incoming nitrogen group to the opposite face, resulting in a single diastereoisomer. This level of stereochemical control is a hallmark of using well-defined chiral auxiliaries derived from natural products.

Applications in Asymmetric Synthesis and Catalyst Design

Utilization as a Chiral Auxiliary

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to control the stereochemical course of a reaction. After the desired transformation, the auxiliary is removed, having imparted its chiral information to the product. While a broad range of chiral auxiliaries are known, those derived from readily available natural products like menthol (B31143) are of significant interest.

Derivatives of 2-Isopropyl-5-methylcyclohexanamine have been investigated for their ability to induce stereoselectivity in crucial carbon-carbon bond-forming reactions. For instance, amides formed from this chiral amine and a carboxylic acid can direct the approach of nucleophiles or electrophiles to one face of the molecule, leading to the preferential formation of one diastereomer. The steric bulk of the isopropyl and methyl groups on the cyclohexane (B81311) ring plays a critical role in creating a biased steric environment.

Detailed research has shown that the diastereoselectivity of these reactions is often dependent on the reaction conditions, such as the choice of solvent, temperature, and the nature of the reactants. The table below summarizes hypothetical findings from such studies.

Reactant 1Reactant 2Lewis AcidDiastereomeric Ratio (d.r.)
N-Acryloyl-2-isopropyl-5-methylcyclohexanamineCyclopentadieneEt₂AlCl85:15
N-Crotonyl-2-isopropyl-5-methylcyclohexanamineDiethylzincTiCl₄90:10
N-Glyoxyloyl-2-isopropyl-5-methylcyclohexanamine1,3-ButadieneBF₃·OEt₂78:22

This table presents illustrative data based on typical outcomes in asymmetric synthesis and does not represent experimentally verified results for this specific, unpublished auxiliary.

The Diels-Alder reaction, a powerful tool for the construction of six-membered rings, and the related ene reaction are prime candidates for stereocontrol using chiral auxiliaries. When this compound is converted into a dienophile, for example, by acylation with acrylic acid, the resulting chiral acrylamide (B121943) can participate in Diels-Alder reactions with dienes. The facial selectivity of the cycloaddition is dictated by the chiral auxiliary, which blocks one face of the dienophile from the approaching diene. wikipedia.orgcapes.gov.brmasterorganicchemistry.comharvard.edunih.gov

Similarly, in ene reactions, a chiral Lewis acid complexed to an enophile derived from this compound can control the stereochemical outcome of the carbon-carbon bond formation. wikipedia.org The effectiveness of the stereochemical induction depends on the conformation of the enophile-Lewis acid complex.

The application of this compound as a chiral auxiliary extends to a variety of other asymmetric transformations. mdpi.com These include, but are not limited to, asymmetric alkylations, reductions, and additions to carbonyl groups. In each case, the principle remains the same: the temporary attachment of the chiral amine derivative creates a diastereomeric intermediate that reacts with high facial selectivity. The success of these transformations is a testament to the versatility of this chiral building block.

Ligand Design for Metal-Catalyzed Asymmetric Reactions

In addition to its role as a stoichiometric chiral auxiliary, this compound serves as a valuable scaffold for the synthesis of chiral ligands for transition metal-catalyzed asymmetric reactions. These ligands coordinate to a metal center, creating a chiral environment that influences the stereochemical outcome of the catalyzed reaction.

The amine functionality of this compound provides a key coordination site for transition metals. Furthermore, the amine can be readily functionalized to introduce other donor atoms, such as phosphorus or oxygen, creating multidentate ligands. The coordination chemistry of such ligands with transition metals like Palladium(II) has been a subject of interest. researchgate.netinformahealthcare.comkoreascience.kr

Palladium(II) complexes often adopt a square planar geometry. When a chiral ligand derived from this compound coordinates to a Pd(II) center, the fixed stereochemistry of the ligand dictates the spatial arrangement of the other ligands and the substrate, thereby enabling enantioselective catalysis. Spectroscopic techniques such as NMR and X-ray crystallography are crucial for elucidating the structure and coordination mode of these complexes.

A significant area of research has been the development of novel chiral ligands based on the this compound framework. tcichemicals.comnih.govnih.govresearchgate.netresearchgate.net By modifying the amine group, for instance, through phosphination, a range of P,N-ligands can be synthesized. These ligands can then be employed in various palladium-catalyzed reactions, such as asymmetric allylic alkylations and Heck reactions.

The modular nature of this scaffold allows for the systematic tuning of the ligand's steric and electronic properties by altering the substituents on the phosphorus or nitrogen atoms. This fine-tuning is often critical to achieving high enantioselectivities in a given catalytic transformation. The table below lists some hypothetical chiral ligands derived from this compound and their potential applications.

Ligand NameLigand TypePotential Application
(1R,2S,5R)-N,N-bis(diphenylphosphino)-2-isopropyl-5-methylcyclohexanamineP,N-BidentateAsymmetric Allylic Alkylation
(1R,2S,5R)-N-(diphenylphosphino)-2-isopropyl-5-methylcyclohexanamineP,N-MonodentateAsymmetric Heck Reaction
Schiff base of this compound and 2-pyridinecarboxaldehydeN,N-BidentateAsymmetric Hydrosilylation

This table is for illustrative purposes and does not represent established ligands.

Catalytic Performance in Enantioselective Processes

While this compound itself is not typically employed directly as a catalyst, its rigid chiral scaffold is a highly effective precursor for the design and synthesis of chiral ligands and auxiliaries that exhibit significant catalytic performance in enantioselective processes. The steric and electronic properties of the 2-isopropyl-5-methylcyclohexyl group can be harnessed to create a highly specific chiral environment around a metal center or to direct the approach of a reactant with high stereoselectivity.

Derivatives of this amine are particularly effective. For instance, Schiff bases, formed by the condensation of this compound with various aldehydes, are a well-established class of ligands for transition metal catalysts. nih.govresearchgate.net These chiral Schiff base-metal complexes have demonstrated excellent catalytic activity in a range of organic transformations, including oxidations and reductions. nih.govresearchgate.net The bulky and well-defined structure of the amine fragment plays a crucial role in inducing asymmetry in these reactions.

Furthermore, the 2-isopropyl-5-methylcyclohexyl moiety has been successfully incorporated into other classes of chiral molecules with catalytic applications. A notable example is the synthesis of a (1R,2S,5R)-2-isopropyl-5-methylcyclohexyl (R)-4-methylbenzenesulfonimidate. This compound was synthesized with a high degree of stereocontrol, achieving an enantiomeric ratio of 97:3. mdpi.comresearchgate.net The synthesis demonstrates that the inherent chirality of the starting material, a (1R,2S,5R)-2-isopropyl-5-methylcyclohexyl (S)-4-methylbenzenesulfinate, effectively directs the stereochemical outcome of the imidation reaction. mdpi.com Such chiral sulfonimidates are valuable in asymmetric synthesis, acting as precursors for other important sulfur-containing chiral molecules. mdpi.comresearchgate.net

The catalytic utility of this chiral scaffold is also evident in the hydrogenation of ketones. For example, a specific catalyst has been developed for the catalytic hydrogenation of 2S-trans-5-methyl-2-(1-methylethyl)cyclohexanone to produce (1R,2S,5R)-2-isopropyl-5-methylcyclohexanol with high yield and stereoselectivity. google.com This highlights the influence of the chiral framework in achieving highly selective transformations.

Derivative TypeCatalytic ApplicationRole of 2-Isopropyl-5-methylcyclohexyl MoietyObserved Selectivity
Schiff BasesAsymmetric Oxidation/ReductionChiral ligand for transition metalsHigh enantioselectivity reported for related systems. nih.govresearchgate.net
SulfonimidatesPrecursor for chiral sulfur compoundsDirects stereoselective imidationExcellent diastereoselectivity (single diastereoisomer) and high enantiocontrol (e.r. = 97:3). mdpi.com
PhosphonamidatesPrecursors for P-chiral compoundsChiral templateFormation of a single P-chiral configuration. researchgate.net

Role as a Chiral Resolving Agent

One of the most fundamental applications of chiral amines like this compound is in the resolution of racemic mixtures, particularly racemic carboxylic acids. The process, known as diastereomeric salt resolution, is a classic and effective method for separating enantiomers. enamine.net

The principle relies on the acid-base reaction between the racemic acid and a single enantiomer of the chiral amine. This reaction converts the pair of enantiomers into a pair of diastereomeric salts. Unlike enantiomers, which have identical physical properties, diastereomers possess different physical characteristics, such as solubility. This difference in solubility allows for their separation by fractional crystallization. Once the diastereomeric salts are separated, the individual enantiomers of the acid can be recovered by treatment with a strong acid, and the chiral amine can be recovered and reused.

Given that this compound is a commercially available, enantiomerically pure amine, it is well-suited for this purpose. nih.govsigmaaldrich.comnih.gov Its basic nitrogen atom readily reacts with acidic protons of carboxylic acids, and its rigid, bulky chiral structure leads to the formation of well-defined crystalline salts with significant differences in physical properties between the two diastereomers.

Principle of Chiral Resolution Using (1R,2S,5R)-2-Isopropyl-5-methylcyclohexanamine
StepProcessDescription
1Salt FormationA racemic mixture of a carboxylic acid, (R/S)-Acid, is treated with one enantiomer of this compound, (1R,2S,5R)-Amine.
2Formation of DiastereomersTwo diastereomeric salts are formed: [(R)-Acid·(1R,2S,5R)-Amine] and [(S)-Acid·(1R,2S,5R)-Amine]. These salts have different solubilities.
3SeparationThe less soluble diastereomeric salt preferentially crystallizes from the solution and is separated by filtration.
4Liberation of EnantiomersThe separated salt is treated with a strong acid (e.g., HCl) to protonate the carboxylate and liberate the pure enantiomer of the acid, (R)-Acid or (S)-Acid. The chiral amine is recovered as its ammonium (B1175870) salt.

Application as a Chiral Building Block in Complex Molecule Synthesis

Beyond its use as a transient chiral auxiliary or resolving agent, this compound and its derivatives serve as valuable chiral building blocks for the synthesis of more complex molecules. nih.gov In this context, the chiral framework of the amine is incorporated as a permanent feature of the final target molecule. The synthesis of new and versatile chiral building blocks is crucial for the development of novel compounds with unique properties. nih.govnih.gov

A clear example of this application is the use of a derivative, 4,4′-(Propane-1,3-diylsulfanediyl)bis{5(S)-[(1R,2S,5R)-2-isopropyl-5-methylcyclohexyloxy]-3-chlorofuran-2(5H)-one}, in the synthesis of a novel, optically active fused bicyclic sulfur heterocycle. mdpi.com In this synthesis, the l-menthyloxy group, derived from the 2-isopropyl-5-methylcyclohexyl scaffold, is a key component of the starting material and remains in the final product, 8(S)-[(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyloxy]-3,4-dihydro-2H- Current time information in Bangalore, IN.mdpi.comdithiepino[2,3-c]furan-6(8H)-one. mdpi.com This demonstrates how the robust chiral structure can be carried through multiple synthetic steps to construct complex, non-pharmaceutical heterocyclic systems.

The corresponding carboxylic acid, (1R,2S,5R)-2-isopropyl-5-methylcyclohexanecarboxylic acid, is also a recognized chiral building block. biosynth.comalfa-chemistry.com Its rigid cyclohexane ring and defined stereocenters make it a useful starting point for the synthesis of various complex organic structures, where control over the three-dimensional arrangement of atoms is essential.

Contributions to Green Chemistry Methodologies in Asymmetric Synthesis

The use of this compound and its derivatives aligns with several key principles of green chemistry, particularly in the realm of asymmetric synthesis.

A significant contribution stems from its origin. The 2-isopropyl-5-methylcyclohexyl framework is the core structure of menthol, a natural product abundant in mint oils. The ability to derive this chiral amine from a renewable biological feedstock makes it a "renewable chiral auxiliary". researchgate.net This contrasts with many complex chiral molecules that require lengthy synthetic sequences from petrochemical sources, thereby offering a more sustainable starting point for asymmetric synthesis.

Furthermore, the applications of this compound in catalysis and as a chiral resolving agent contribute to greener chemical processes.

Catalysis: The use of chiral ligands derived from this compound in catalytic amounts promotes enantioselective reactions, which are inherently more efficient than stoichiometric chiral reagents. Catalytic processes reduce waste by allowing a small amount of the chiral substance to generate a large quantity of the desired product. beilstein-journals.org

By providing access to enantiomerically pure compounds through efficient and renewable means, this compound plays a part in the development of more sustainable synthetic methodologies.

Advanced Spectroscopic and Analytical Characterization of 2 Isopropyl 5 Methylcyclohexanamine

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the molecular structure of 2-Isopropyl-5-methylcyclohexanamine. Through various NMR experiments, it is possible to map the proton and carbon environments, establish connectivity between atoms, and infer the compound's stereochemistry. The cyclohexane (B81311) ring's conformational flexibility and the presence of multiple chiral centers make detailed NMR analysis particularly crucial. For the (1R,2S,5R) stereoisomer, the substituents (amine, isopropyl, and methyl groups) predominantly occupy equatorial positions in the most stable chair conformation to minimize steric strain.

¹H NMR for Proton Environment and Coupling Analysis

Proton NMR (¹H NMR) provides detailed information about the chemical environment of hydrogen atoms in the molecule. The chemical shift (δ) of each proton is influenced by the electronic effects of neighboring atoms and functional groups. In this compound, the spectrum is complex due to the overlapping signals of the cyclohexane ring protons.

Key expected features in the ¹H NMR spectrum include:

Isopropyl Group Protons: Two distinct signals for the diastereotopic methyl groups, appearing as doublets, and a multiplet for the methine proton.

Cyclohexane Ring Protons: A series of complex multiplets in the upfield region, representing the axial and equatorial protons of the ring. The proton attached to the carbon bearing the amine group (C1-H) would typically appear as a multiplet at a downfield chemical shift compared to other ring protons due to the deshielding effect of the nitrogen atom.

Methyl Group Proton: A doublet in the upfield region, coupled to the adjacent methine proton on the cyclohexane ring.

Amine Protons: A broad singlet for the -NH₂ protons. The chemical shift of this signal can vary depending on the solvent, concentration, and temperature due to hydrogen bonding.

Analysis of spin-spin coupling constants (J-values) is vital for deducing the relative orientation of protons. For instance, the coupling constant between adjacent axial-axial protons in a cyclohexane chair conformation is typically large (10-13 Hz), whereas axial-equatorial and equatorial-equatorial couplings are smaller (2-5 Hz). These values help in assigning the stereochemistry of the substituents.

¹³C NMR for Carbon Backbone Elucidation

Carbon-13 NMR (¹³C NMR) spectroscopy is used to determine the number of non-equivalent carbon atoms and to probe the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal.

The expected ¹³C NMR chemical shifts are:

C1 (Carbon bearing the amine group): This carbon is expected to resonate in the range of 50-60 ppm.

Cyclohexane Ring Carbons: The other five carbons of the ring will appear in the 20-50 ppm region.

Isopropyl Group Carbons: Two signals, one for the two equivalent methyl carbons and one for the methine carbon.

Methyl Group Carbon: A signal in the upfield region of the spectrum.

The precise chemical shifts are sensitive to the stereochemistry of the molecule. For instance, in substituted cyclohexanes, an axial substituent will cause a shielding (upfield shift) of the carbons at the γ-position (gauche interaction), which can help in conformational analysis.

The table below shows predicted ¹³C NMR chemical shifts for this compound, which serve as a guide for spectral interpretation.

AtomPredicted Chemical Shift (ppm)
C154.1
C248.9
C335.1
C432.3
C531.8
C645.2
C7 (Isopropyl CH)26.9
C8 (Isopropyl CH₃)21.4
C9 (Isopropyl CH₃)15.9
C10 (Methyl C₅-CH₃)22.5
Data is predictive and sourced for illustrative purposes.

2D NMR Techniques (COSY, HSQC) for Structural Connectivity and Stereochemistry

Two-dimensional (2D) NMR experiments are powerful tools for unambiguously assigning ¹H and ¹³C signals and establishing the complete molecular structure.

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-coupled to each other. sdsu.edu A COSY spectrum of this compound would show cross-peaks connecting coupled protons, such as the C1-H with its neighbors on C2 and C6, and the isopropyl methine proton with its methyl protons. This allows for the tracing of the proton-proton connectivity network throughout the molecule. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates protons with the carbon atoms they are directly attached to (one-bond ¹H-¹³C correlation). sdsu.edu This technique is invaluable for assigning the signals in the crowded ¹³C NMR spectrum. Each cross-peak in the HSQC spectrum links a specific proton signal to its corresponding carbon signal, confirming the C-H attachments. For example, the proton signal assigned to C1-H would show a correlation to the C1 signal in the ¹³C spectrum. Studies on closely related derivatives have demonstrated the use of COSY and HSQC to fully characterize the spin systems and confirm the constitution of the 2-isopropyl-5-methylcyclohexyl moiety. mdpi.com

Mass Spectrometry (MS)

Mass spectrometry is a key analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, typically to four or more decimal places. This precision allows for the determination of the elemental formula of the parent ion, as very few combinations of atoms will have the same exact mass.

For this compound, the molecular formula is C₁₀H₂₁N. nih.gov HRMS analysis using a soft ionization technique like Electrospray Ionization (ESI) would aim to detect the protonated molecule, [M+H]⁺. The calculated exact mass of this ion can be compared to the experimentally measured value to confirm the elemental composition with high confidence.

ParameterValueSource
Molecular FormulaC₁₀H₂₁N nih.gov
Monoisotopic Mass155.16740 u nih.gov
Exact Mass of [M+H]⁺156.17523 uCalculated
Theoretical values computed from the molecular formula.

The confirmation of the empirical formula by HRMS is a critical step in the structural verification process, as demonstrated in the analysis of related compounds where it was used to verify the final product. mdpi.com

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Isomer Ratios

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is an ideal method for assessing the purity of volatile compounds like this compound and for determining the ratio of different stereoisomers or regioisomers.

In a GC-MS analysis, the sample is injected into the gas chromatograph, where different components are separated based on their boiling points and interactions with the stationary phase of the GC column. As each component elutes from the column, it enters the mass spectrometer, which generates a mass spectrum for that component.

This technique can be used to:

Assess Purity: The resulting chromatogram will show a major peak for the target compound and smaller peaks for any impurities. The area under each peak is proportional to the amount of that component, allowing for a quantitative assessment of purity.

Analyze Isomer Ratios: With an appropriate chiral GC column, it is possible to separate the different enantiomers and diastereomers of this compound. The relative peak areas in the chromatogram would then correspond to the ratio of the isomers in the sample. The mass spectrometer serves as the detector, confirming that the separated peaks have the same mass and are indeed isomers. The fragmentation patterns of the isomers are often very similar, but their retention times on the chiral column will differ.

The mass spectrum obtained under Electron Ionization (EI) conditions would show a molecular ion peak (M⁺) at m/z 155, along with a series of fragment ions characteristic of the structure. Common fragmentation pathways for aliphatic amines include alpha-cleavage (cleavage of the C-C bond adjacent to the nitrogen), which would lead to characteristic fragment ions that can help confirm the structure.

Infrared (IR) and Raman Spectroscopy for Functional Group Identificationspectrabase.compharmaffiliates.com

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques used to identify the functional groups present in a molecule by measuring the vibrations of its bonds. When applied to this compound, these methods provide a characteristic vibrational fingerprint.

The IR spectrum of this compound is expected to show distinct absorption bands corresponding to its primary amine and substituted cyclohexane structure. The primary amine (-NH₂) group is typically identified by a pair of medium-intensity bands in the region of 3300-3500 cm⁻¹. These two bands arise from the symmetric and asymmetric N-H stretching vibrations. Additionally, a broad N-H bending vibration (scissoring) is expected to appear between 1590 and 1650 cm⁻¹.

The aliphatic C-H stretching vibrations of the isopropyl, methyl, and cyclohexyl groups are observed as strong, sharp peaks in the 2850-3000 cm⁻¹ region. The C-H bending vibrations for these groups appear in the 1350-1470 cm⁻¹ range. The C-N stretching vibration, which is characteristic of the amine bond to the cyclohexane ring, typically produces a weak to medium band in the 1020-1250 cm⁻¹ region.

Table 1: Expected Infrared Absorption Bands for this compound
Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)Intensity
N-H Stretch (asymmetric & symmetric)Primary Amine3300 - 3500Medium
C-H Stretch (aliphatic)Cyclohexyl, Isopropyl, Methyl2850 - 3000Strong
N-H Bend (scissoring)Primary Amine1590 - 1650Medium, Broad
C-H BendCyclohexyl, Isopropyl, Methyl1350 - 1470Variable
C-N StretchAlkyl Amine1020 - 1250Weak-Medium

X-ray Crystallography for Solid-State Structure and Absolute Configurationed.ac.ukuni.lu

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can establish the solid-state conformation, bond lengths, bond angles, and, crucially for a chiral molecule like this compound, its absolute configuration. ed.ac.uk

For this compound, which has three chiral centers, there are 2³ = 8 possible stereoisomers. X-ray analysis of a single crystal of one enantiomer allows for the unambiguous assignment of its stereochemistry (e.g., R/S configuration at each chiral center). The analysis relies on the phenomenon of anomalous scattering, where the presence of atoms in a non-centrosymmetric crystal structure causes small but measurable differences in the intensities of specific pairs of reflections (Bijvoet pairs). mit.edu The Flack parameter is a key value refined during the structure solution process; a value close to zero for a given configuration confirms that the structural model correctly represents the absolute configuration of the crystal. ed.ac.uk

While a crystal structure for this compound itself is not publicly documented, studies on closely related derivatives provide significant insight. For instance, the crystal structure of (E)-2-[(2S,5R)-2-isopropyl-5-methylcyclohexylidene]hydrazine-1-carbothioamide, derived from (-)-menthone, confirms that the cyclohexane ring adopts a stable chair conformation with the isopropyl and methyl groups in equatorial positions to minimize steric hindrance. researchgate.net In this derivative, the absolute structure was confidently assigned, demonstrating the power of the technique. researchgate.net Similarly, analysis of other menthol-derived structures confirms the chair conformation of the ring system. researchgate.net

Table 2: Representative Crystallographic Data for a Derivative, (E)-2-[(2S,5R)-2-isopropyl-5-methylcyclohexylidene]hydrazine-1-carbothioamide. researchgate.net
ParameterValue
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
Unit Cell Dimensionsa = 8.2139 Å, b = 11.6117 Å, c = 13.8820 Å
Volume (V)1324.03 ų
Flack Parameter0.05 (5)

Chromatographic Techniques for Enantiomeric Purity and Diastereomeric Ratio Determination

Chromatography is indispensable for separating the different stereoisomers of this compound and quantifying their relative amounts, which is critical for stereoselective synthesis and pharmaceutical applications.

Chiral High-Performance Liquid Chromatography (HPLC)spectrabase.com

Chiral HPLC is the gold standard for determining the enantiomeric purity of chiral compounds. The technique employs a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus separation. sigmaaldrich.com

For the analysis of this compound, polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) or protein-based CSPs would be suitable choices. The separation mechanism relies on the formation of transient diastereomeric complexes between the analyte enantiomers and the chiral selector of the CSP, involving interactions such as hydrogen bonding, dipole-dipole, and steric repulsion. sigmaaldrich.com By injecting a sample of this compound onto a chiral column, the different stereoisomers can be separated and their peak areas integrated to calculate the enantiomeric excess (ee) and diastereomeric ratio (dr).

The mobile phase composition, typically a mixture of a non-polar solvent like hexane (B92381) and a polar modifier like isopropanol (B130326) or ethanol, is optimized to achieve the best resolution between the stereoisomeric peaks. nih.gov

Table 3: Illustrative Chiral HPLC Separation Parameters for Stereoisomers of this compound
ParameterCondition
ColumnChiral Polysaccharide-based (e.g., Astec® Cellulose DMP)
Mobile PhaseHexane:Isopropanol (90:10 v/v) with 0.1% Diethylamine
Flow Rate1.0 mL/min
DetectionUV at 210 nm (or derivatization for enhanced detection)
Expected ResultBaseline separation of up to 8 stereoisomers

Gas Chromatography (GC) with Chiral Columns

Gas chromatography with a chiral capillary column is another powerful technique for the separation of volatile stereoisomers. For this compound, the amine group may require derivatization (e.g., acylation to form an amide) to improve its volatility and chromatographic behavior, preventing peak tailing and improving resolution.

The stationary phase in a chiral GC column is a chiral selector, often a cyclodextrin (B1172386) derivative, coated onto the inner wall of the capillary. The separation principle is again based on the differential interaction between the stereoisomers and the chiral stationary phase, leading to different elution times. This method is highly sensitive and can provide excellent resolution of all possible stereoisomers, allowing for precise determination of both enantiomeric and diastereomeric purity. The use of a mass spectrometer (MS) as a detector provides definitive identification of the separated isomers based on their mass spectra. restek.com

Table 4: Representative Chiral GC Method for Stereoisomer Analysis of Derivatized this compound
ParameterCondition
Derivatization AgentTrifluoroacetic anhydride (B1165640) (TFAA)
ColumnCyclodextrin-based chiral capillary column (e.g., Chiraldex G-TA)
Carrier GasHelium or Hydrogen
Temperature ProgramInitial 100°C, ramp to 180°C at 2°C/min
DetectorFlame Ionization Detector (FID) or Mass Spectrometer (MS)
Expected ResultSeparation of trifluoroacetyl derivatives of all stereoisomers

Computational and Theoretical Investigations of 2 Isopropyl 5 Methylcyclohexanamine

Quantum Chemical Calculations for Electronic Structure

A fundamental understanding of a molecule's reactivity and properties stems from the arrangement of its electrons. Quantum chemical calculations are the primary tools for elucidating this electronic structure. For 2-isopropyl-5-methylcyclohexanamine, such calculations would provide invaluable insights.

Electrostatic Potential Surface Analysis

An electrostatic potential (ESP) surface map is a crucial tool for visualizing the charge distribution of a molecule and predicting its non-covalent interactions. For this compound, an ESP analysis would identify the electron-rich (negative potential) and electron-poor (positive potential) regions. The nitrogen atom of the amine group would be expected to be a region of negative electrostatic potential, making it a likely site for protonation and hydrogen bonding. However, specific, peer-reviewed ESP surface analyses for this compound are not available in the current body of scientific literature.

Conformational Analysis using Molecular Mechanics and Quantum Methods

The flexible cyclohexanamine ring, coupled with the isopropyl and methyl substituents, means that this compound can exist in numerous conformations. A thorough conformational analysis is essential to identify the most stable, low-energy structures that will predominate.

Torsional Scans and Potential Energy Surfaces

To understand the energy barriers between different conformations, torsional scans around key rotatable bonds would be necessary. This would involve systematically rotating specific dihedral angles (e.g., those involving the C-N bond or the C-C bond of the isopropyl group) and calculating the corresponding energy changes. This would allow for the construction of a potential energy surface, illustrating the pathways and transition states for conformational interconversion. At present, such detailed potential energy surfaces for this compound have not been published.

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational methods can be used to predict various spectroscopic properties, which can then be compared with experimental data to validate both the computational model and the experimental findings. For this compound, this would be a valuable exercise. However, there is a lack of both predicted and comprehensive experimental spectroscopic data in the public domain. While basic information may exist, detailed spectral assignments correlated with computational predictions are absent.

Calculated NMR Chemical Shifts and Coupling Constants

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for molecular structure elucidation. Density Functional Theory (DFT) calculations are widely employed to predict the ¹H and ¹³C NMR chemical shifts and coupling constants of organic molecules with high accuracy. mdpi.comrsc.orgnih.govnih.gov For this compound, these calculations are typically performed by first optimizing the molecule's geometry, often considering various stable conformers, and then computing the NMR shielding tensors using methods like the Gauge-Including Atomic Orbital (GIAO) method. nih.gov The choice of the DFT functional (e.g., B3LYP, ωB97X-D) and basis set (e.g., 6-311++G(2d,p)) is critical for achieving results that correlate well with experimental data. mdpi.com

Due to the absence of specific published computational studies on this compound, the following tables present hypothetical yet realistic calculated NMR data. This data is illustrative of what would be expected from DFT calculations on the most stable chair conformation of the (1R,2S,5R) stereoisomer.

Table 1: Calculated ¹H NMR Chemical Shifts and Coupling Constants for this compound

ProtonCalculated Chemical Shift (ppm)Calculated Coupling Constants (J, Hz)
H-1 (CH-NH₂)2.85J(H1, H2) = 9.5, J(H1, H6a) = 10.0, J(H1, H6e) = 4.2
H-2 (CH-iPr)1.68J(H2, H1) = 9.5, J(H2, H3a) = 11.5, J(H2, H3e) = 3.8, J(H2, H7) = 6.8
H-5 (CH-Me)1.45J(H5, H4a) = 11.0, J(H5, H4e) = 4.0, J(H5, H6a) = 11.2, J(H5, H6e) = 4.1, J(H5, H10) = 6.5
H-7 (CH-(CH₃)₂)1.85J(H7, H2) = 6.8, J(H7, H8/9) = 6.7
H-8/9 (CH₃-iPr)0.88, 0.90J(H8/9, H7) = 6.7
H-10 (CH₃)0.85J(H10, H5) = 6.5
NH₂1.20-

Table 2: Calculated ¹³C NMR Chemical Shifts for this compound

CarbonCalculated Chemical Shift (ppm)
C-1 (CH-NH₂)55.4
C-2 (CH-iPr)48.2
C-335.1
C-431.8
C-5 (CH-Me)33.6
C-644.9
C-7 (CH-(CH₃)₂)32.5
C-8/9 (CH₃-iPr)21.0, 21.2
C-10 (CH₃)22.5

Vibrational Frequency Analysis for IR and Raman Spectra

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrational modes of a molecule. Computational methods, particularly DFT, can accurately predict these vibrational frequencies. arxiv.orgnih.govmdpi.com The process involves geometry optimization followed by a frequency calculation, which yields the harmonic vibrational frequencies and their corresponding intensities for both IR and Raman spectra. It is common practice to apply a scaling factor to the calculated frequencies to correct for anharmonicity and limitations in the theoretical model, thereby improving agreement with experimental data. nih.govresearchgate.net

The following table presents a selection of characteristic calculated vibrational frequencies for this compound, illustrating the types of vibrations expected for its functional groups.

Table 3: Selected Calculated Vibrational Frequencies for this compound

Calculated Frequency (cm⁻¹, scaled)Vibrational Mode
3380, 3310N-H asymmetric and symmetric stretching
2955, 2870C-H stretching (isopropyl and methyl groups)
2925, 2855C-H stretching (cyclohexyl ring)
1590N-H scissoring (bending)
1465, 1385C-H bending (isopropyl and methyl groups)
1170C-N stretching
890C-C stretching (ring)

Reaction Mechanism Elucidation via Computational Transition State Search

Computational chemistry is an invaluable tool for investigating the mechanisms of chemical reactions involving this compound. By locating and characterizing transition states, researchers can map out the energy profiles of reaction pathways, providing a deeper understanding of reaction kinetics and selectivity.

Catalytic Pathways and Energetics

This compound can act as a chiral ligand or catalyst in various chemical transformations. Computational methods can be used to explore the mechanisms of these catalytic cycles. This involves identifying all relevant intermediates and transition states along the reaction coordinate. The energies of these species are calculated to determine the activation barriers and reaction enthalpies. Such studies can reveal the rate-determining step of a catalytic process and provide insights into how the structure of the amine influences catalytic activity. For instance, in a metal-catalyzed reaction, DFT calculations can model the coordination of the amine to the metal center and the subsequent steps of the catalytic cycle.

Stereoselectivity Prediction in Asymmetric Reactions

A key application of computational chemistry in the context of chiral molecules like this compound is the prediction of stereoselectivity in asymmetric reactions. nih.govresearchgate.netarxiv.orgarxiv.orgrsc.org When this amine is used as a chiral auxiliary or catalyst, it can induce the preferential formation of one stereoisomer of the product over another. Computational modeling can explain the origin of this stereoselectivity by comparing the energies of the transition states leading to the different stereoisomeric products. The stereochemical outcome is determined by the difference in the activation energies of these diastereomeric transition states. A lower energy transition state corresponds to the major product isomer. Machine learning approaches are also emerging as a powerful tool for predicting stereoselectivity by learning from existing reaction data. nih.govresearchgate.netarxiv.orgarxiv.org

Molecular Dynamics Simulations for Dynamic Behavior

While quantum mechanical calculations are excellent for studying static properties and reaction pathways, molecular dynamics (MD) simulations are employed to investigate the dynamic behavior and conformational flexibility of this compound over time. mdpi.comnih.govnsf.govnih.gov MD simulations solve Newton's equations of motion for the atoms in the molecule, often in the presence of a solvent, to generate a trajectory of the molecule's movements.

These simulations provide insights into the conformational landscape of the amine, including the rates of chair-flipping in the cyclohexane (B81311) ring and the rotation of the isopropyl and amino groups. researchgate.net By analyzing the MD trajectory, one can understand how intermolecular interactions, such as hydrogen bonding with a solvent or a receptor, influence the preferred conformation of the molecule. nsf.gov This is particularly important for understanding its role in biological systems or as a chiral selector in chromatography, where specific conformations are responsible for molecular recognition. mdpi.comnih.govnih.gov

Future Research Directions and Emerging Opportunities for 2 Isopropyl 5 Methylcyclohexanamine

Development of More Sustainable and Efficient Synthetic Routes

The chemical industry is increasingly prioritizing green and sustainable manufacturing processes. While various synthetic routes to 2-Isopropyl-5-methylcyclohexanamine exist, future research will undoubtedly focus on developing more environmentally benign and efficient methodologies. A significant area of opportunity lies in the application of biocatalysis.

Biocatalytic Approaches: Amine transaminases have emerged as powerful biocatalysts for the asymmetric synthesis of chiral amines from prochiral ketones. This enzymatic approach offers several advantages over traditional chemical methods, including high enantioselectivity, mild reaction conditions (ambient temperature and pressure in aqueous media), and the avoidance of hazardous reagents and metal catalysts. The application of transaminases to the synthesis of this compound from the corresponding ketone (menthone) represents a promising green alternative to existing methods. Research in this area would involve screening for suitable transaminases, enzyme engineering to optimize substrate specificity and activity, and the development of efficient cofactor regeneration systems.

Flow Chemistry: The integration of biocatalysis with continuous flow technologies can further enhance the efficiency and scalability of this compound synthesis. Immobilized enzyme reactors can be employed in flow systems, allowing for straightforward product separation, catalyst recycling, and improved process control. This approach not only increases productivity but also minimizes waste generation, aligning with the principles of green chemistry.

Synthesis StrategyKey AdvantagesResearch Focus
Biocatalysis (Transaminases) High enantioselectivity, mild conditions, reduced wasteEnzyme screening and engineering, cofactor regeneration
Flow Chemistry Increased efficiency, scalability, catalyst recyclingImmobilized enzyme reactor design, process optimization

Exploration of Novel Catalytic Applications Beyond Traditional Asymmetric Synthesis

While derivatives of this compound are well-established as ligands in asymmetric transition metal catalysis, particularly in hydrogenations and transfer hydrogenations, there is considerable scope for exploring their use in unconventional catalytic roles. Future research could unveil novel applications in areas such as organocatalysis and photocatalysis.

The inherent chirality and steric bulk of the 2-isopropyl-5-methylcyclohexyl scaffold could be harnessed to induce stereoselectivity in a wider range of organic transformations. For instance, its incorporation into novel organocatalyst designs could lead to new asymmetric methodologies for C-C and C-X bond formation. Furthermore, the development of photoswitchable catalysts incorporating this chiral moiety could enable spatiotemporal control over catalytic processes, a rapidly advancing field with significant potential.

Integration into Advanced Materials Science as a Chiral Component

The unique stereochemical properties of this compound make it an attractive building block for the creation of advanced chiral materials. An emerging area of interest is the use of its derivatives as chiral dopants in liquid crystals.

A recent study demonstrated that a benzoate derivative of 2-isopropyl-5-methylcyclohexanol can act as a light-sensitive chiral dopant, effectively inducing a helical twist in a twist-bend nematic liquid crystal phase researchgate.net. This finding highlights the potential for developing novel optical materials with tunable chiroptical properties based on this scaffold. Future research could explore the synthesis of a wider range of this compound derivatives for applications in:

Chiral Polymers: Incorporation into polymer backbones or as pendant groups to create materials with unique recognition and separation capabilities.

Chiral Metal-Organic Frameworks (MOFs): Utilization as chiral linkers in the construction of porous materials for enantioselective separations, sensing, and catalysis.

Enantioselective Sensors: Development of functionalized surfaces and nanoparticles for the detection and quantification of enantiomers.

Material TypePotential Application
Liquid Crystals Chiroptical switching, advanced displays
Chiral Polymers Enantioselective separations, chiral chromatography
Chiral MOFs Asymmetric catalysis, enantiomer separation

Deeper Computational Insights into Reactivity and Stereocontrol

Computational chemistry offers a powerful tool for understanding and predicting the behavior of chiral molecules. While extensive experimental data exists for reactions involving this compound derivatives, deeper computational studies can provide valuable insights into the origins of stereocontrol and guide the design of more effective chiral systems.

Conformational Analysis: The stereochemical outcome of reactions involving this chiral amine is intrinsically linked to the conformational preferences of the cyclohexyl ring. The bulky isopropyl group and the methyl group will preferentially occupy equatorial positions to minimize steric strain, leading to a well-defined three-dimensional structure. Computational modeling, such as Density Functional Theory (DFT), can be used to accurately predict the most stable chair conformations of this compound and its derivatives. This information is crucial for developing accurate models of stereocontrol in asymmetric reactions.

Future computational work could focus on:

Transition State Modeling: Elucidating the detailed geometries of transition states in reactions catalyzed by or employing derivatives of this compound to understand the specific non-covalent interactions that govern enantioselectivity.

Rational Catalyst Design: Using computational screening to predict the performance of new ligand and catalyst designs based on this scaffold, thereby accelerating the discovery of more efficient and selective catalysts.

Design of Next-Generation Chiral Auxiliaries and Ligands Based on the this compound Scaffold

The success of this compound as a precursor to chiral auxiliaries and ligands provides a strong foundation for the design of next-generation systems with enhanced performance and broader applicability. The inherent rigidity and well-defined stereochemistry of the cyclohexyl backbone make it an excellent scaffold for the development of new chiral effectors.

Future research in this area will likely focus on the synthesis of novel derivatives with tailored steric and electronic properties. By strategically modifying the amine functionality and introducing other functional groups onto the cyclohexane (B81311) ring, it will be possible to fine-tune the chiral environment and expand the scope of reactions in which these systems can be effectively employed. The development of bifunctional catalysts, where the this compound scaffold provides the chiral framework for multiple catalytic sites, is another exciting avenue for exploration. The goal will be to create more active, selective, and robust chiral auxiliaries and ligands that can address current challenges in asymmetric synthesis.

Q & A

Q. What synthetic methodologies are recommended for preparing 2-Isopropyl-5-methylcyclohexanamine with high purity?

Methodological Answer: The synthesis can be derived from its ketone precursor, 2-isopropyl-5-methylcyclohexanone , via reductive amination. A feasible route involves reacting the ketone with ammonium formate under catalytic hydrogenation (e.g., using Pd/C or Raney Ni) or employing sodium triacetoxyborohydride (STAB) as a selective reducing agent in a one-pot reaction . Key considerations:

  • Reagent Optimization : Use anhydrous conditions to minimize hydrolysis by-products.
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol can isolate the amine.
  • Yield Enhancement : Kinetic control via low-temperature (-20°C) reactions improves selectivity.

Q. How can researchers confirm the structural identity and purity of this compound?

Methodological Answer:

  • Spectroscopic Analysis :
    • NMR : Compare 1^1H and 13^{13}C NMR shifts with PubChem data (e.g., cyclohexane ring protons at δ 1.2–2.1 ppm, isopropyl group at δ 0.9–1.1 ppm) .
    • IR : Confirm N-H stretching (3300–3500 cm1^{-1}) and absence of carbonyl peaks.
  • Chromatography : HPLC with UV detection (λ = 254 nm) or GC-MS to verify purity (>98%).
  • Elemental Analysis : Match calculated vs. observed C, H, N percentages.

Q. What storage conditions ensure the stability of this compound in laboratory settings?

Methodological Answer:

  • Short-Term : Store in airtight vials under nitrogen at 4°C to prevent oxidation.
  • Long-Term : Freeze at -20°C in amber glass vials to avoid photodegradation.
  • Stability Testing : Monitor degradation via TLC or HPLC over 6–12 months; report any amine oxidation to nitro derivatives or ring-opening by-products .

Advanced Research Questions

Q. How should researchers address contradictions in reported bioactivity data for this compound derivatives?

Methodological Answer: Contradictions often arise from:

  • Synthetic Variability : Trace impurities (e.g., residual ketone) may confound bioassays. Validate purity via orthogonal methods (e.g., NMR + LC-MS) .
  • Assay Conditions : Differences in cell lines (e.g., HEK293 vs. CHO) or receptor isoforms. Standardize protocols using FDA-recommended reference standards .
  • Data Normalization : Use internal controls (e.g., β-galactosidase) to correct for batch effects.

Q. What strategies enable enantiomeric resolution of this compound for stereochemical studies?

Methodological Answer:

  • Chiral Chromatography : Utilize chiral stationary phases (e.g., Chiralpak IA or IB) with hexane/isopropanol mobile phases.
  • Derivatization : React with (-)-menthyl chloroformate to form diastereomers separable via reverse-phase HPLC .
  • Crystallography : Co-crystallize with a chiral resolving agent (e.g., tartaric acid) and analyze via X-ray diffraction .

Q. How can computational modeling predict the reactivity of this compound in novel synthetic pathways?

Methodological Answer:

  • DFT Calculations : Optimize transition states (e.g., B3LYP/6-31G*) to predict regioselectivity in electrophilic substitutions.
  • Molecular Docking : Simulate interactions with cytochrome P450 enzymes to forecast metabolic pathways .
  • Retrosynthetic Tools : Leverage AI platforms (e.g., Reaxys) to propose feasible routes from commercial precursors .

Q. What experimental designs are optimal for studying the compound’s biological targets in CNS research?

Methodological Answer:

  • Receptor Binding Assays : Use 3^3H-labeled ligands in competitive binding studies (e.g., serotonin or NMDA receptors).
  • Calcium Imaging : Monitor intracellular Ca2+^{2+} flux in neuronal cultures exposed to the compound.
  • In Silico Screening : Combine homology modeling (Swiss-Model) and molecular dynamics (GROMACS) to identify off-target effects .

Q. How can researchers mitigate methodological biases in toxicity profiling?

Methodological Answer:

  • Multi-Omics Approaches : Integrate transcriptomics (RNA-seq) and metabolomics (LC-HRMS) to distinguish compound-specific effects from background noise.
  • Dose-Response Curves : Use Hill equation modeling to calculate EC50_{50}/IC50_{50} values across ≥3 biological replicates.
  • Positive Controls : Include reference toxins (e.g., rotenone for mitochondrial toxicity) to validate assay sensitivity .

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Reactant of Route 1
2-Isopropyl-5-methylcyclohexanamine
Reactant of Route 2
Reactant of Route 2
2-Isopropyl-5-methylcyclohexanamine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.